Isorhamnetin7-O-alpha-L-rhamnoside

Description

Classification and Structural Context within Flavonol Glycosides

Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside is classified as a flavonol glycoside. nih.gov This classification is based on its core chemical structure, which features a flavonoid aglycone, isorhamnetin, linked to a sugar moiety. nih.gov

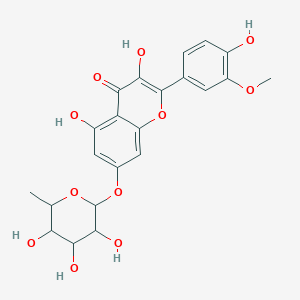

The aglycone, isorhamnetin, is an O-methylated flavonol, specifically 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one. wikipedia.org The defining characteristic of Isorhamnetin 7-O-alpha-L-rhamnoside is the attachment of a rhamnose sugar molecule to the isorhamnetin backbone at the 7-position hydroxyl group through an α-L-glycosidic bond. foodb.caresearchgate.net This specific linkage is crucial for its chemical identity and influences its physical and biological properties.

Flavonol glycosides are a diverse group of flavonoids, with the sugar component and its point of attachment to the aglycone varying significantly. nih.gov Common sugar moieties found in nature include glucose, galactose, rhamnose, and arabinose. nih.gov In the case of Isorhamnetin 7-O-alpha-L-rhamnoside, the presence of rhamnose at the 7-position distinguishes it from other isorhamnetin glycosides where the sugar may be attached at different positions, such as the 3-position. nih.gov

| Component | Description |

|---|---|

| Aglycone | Isorhamnetin (an O-methylated flavonol) |

| Sugar Moiety | alpha-L-Rhamnose |

| Glycosidic Linkage | Attached at the 7-position of the isorhamnetin structure |

Significance in Phytochemical and Biological Activity Investigations

The study of Isorhamnetin 7-O-alpha-L-rhamnoside is significant for both phytochemical and biological research. Its isolation from various plant sources contributes to the chemical profiling of these species and enhances the understanding of their flavonoid composition.

Isorhamnetin glycosides, as a broader category, are primarily extracted from a variety of plant-based foods and medicinal plants. nih.gov Notable sources include plants from the genera Hippophae, Opuntia, and Ginkgo. nih.gov Specifically, Isorhamnetin 7-O-alpha-L-rhamnoside has been identified in plants such as Carduncellus eriocephalus, Nitraria tangutorum, and Laportea bulbifera. nih.gov The presence of this compound in such a diverse range of plants highlights its widespread distribution in the plant kingdom.

From a biological perspective, isorhamnetin and its glycosides have shown a range of promising activities in preclinical studies. Research has explored their potential antioxidant, anti-inflammatory, and anti-cancer properties. nih.govfrontiersin.org For instance, molecular docking studies have suggested that Isorhamnetin 7-O-alpha-L-rhamnoside may exhibit binding affinity to the main protease of the COVID-19 virus. medchemexpress.comchemicalbook.com Furthermore, isorhamnetin glycosides, in general, have been investigated for their potential roles in managing conditions like diabetes, obesity, and liver diseases. nih.gov The glycosylation pattern of isorhamnetin has been observed to affect its bioaccessibility and permeability, indicating that the specific sugar moiety and its linkage are important for its biological fate. nih.gov

frontiersin.org| Activity | Finding | Citation |

|---|---|---|

| Antioxidant | Isorhamnetin effectively scavenges free radicals. | |

| Anti-inflammatory | Isorhamnetin glycosides are considered part of the anti-inflammatory components of Calendula officinalis. |

Structure

3D Structure

Properties

Molecular Formula |

C22H22O11 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |

InChI |

InChI=1S/C22H22O11/c1-8-16(25)18(27)20(29)22(31-8)32-10-6-12(24)15-14(7-10)33-21(19(28)17(15)26)9-3-4-11(23)13(5-9)30-2/h3-8,16,18,20,22-25,27-29H,1-2H3 |

InChI Key |

XLQFMBLUUSGXQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Isorhamnetin 7 O Alpha L Rhamnoside

Identification in Plant Species and Botanical Families

Detailed research has led to the isolation and characterization of Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside from various plant tissues. The following subsections detail its occurrence in specific plant species.

Carduncellus eriocephalus

Isorhamnetin 7-O-alpha-L-rhamnoside has been reported to be a constituent of Carduncellus eriocephalus, a plant belonging to the Asteraceae family. nih.gov While the specific plant part and detailed analytical methods for this particular species are not extensively detailed in readily available literature, its identification is noted in comprehensive reviews of isorhamnetin glycosides.

Nitraria tangutorum Bolor

This compound has been isolated from Nitraria tangutorum, a plant species in the Nitrariaceae family. nih.govencyclopedia.pub Research has identified Isorhamnetin 7-O-alpha-L-rhamnoside alongside other flavonoid glycosides in this plant. nih.govencyclopedia.pub The isolation and structural elucidation were accomplished using a combination of chromatographic and spectroscopic methods. encyclopedia.pub

Atriplex centralasiatica

Studies on the chemical constituents of the seeds of Atriplex centralasiatica, a member of the Amaranthaceae family, have led to the identification of Isorhamnetin 7-O-alpha-L-rhamnoside. nih.gov One study focusing on the seeds of this plant successfully isolated and identified isorhamnetin and quercetin-7-O-alpha-L-rhamnoside through solvent extraction, column chromatography, and analysis of spectral data. nih.gov The presence of both the isorhamnetin aglycone and a closely related rhamnoside in the seeds points to the plant's capacity to synthesize this specific glycoside. nih.govnih.gov

Laportea bulbifera Wedd.

The presence of Isorhamnetin 7-O-alpha-L-rhamnoside has been confirmed in Laportea bulbifera, a plant from the Urticaceae family. nih.govresearchgate.net In one study, the compound was isolated from a methanol (B129727) extract of the plant material through repeated column chromatographic separation. researchgate.net Its structure was determined using spectroscopic analysis. researchgate.net This research also identified other isorhamnetin glycosides within the same plant, indicating a significant role of this flavonol in the plant's chemical profile. researchgate.net

V. galamensis ssp. galamensis var. petitiana (A. Rich) M. Gilbert

Isorhamnetin 7-O-alpha-L-rhamnoside has been identified in Vernonia galamensis ssp. galamensis var. petitiana, which belongs to the Asteraceae family. nih.gov A study by Awaad and Grace in 2001 is cited as the primary source for the identification of flavonoids, including this specific compound, in this plant variety. nih.gov

Raphanus raphanistrum L.

This flavonol glycoside is also found in Raphanus raphanistrum L., commonly known as the wild radish, a member of the Brassicaceae family. nih.gov The identification of Isorhamnetin 7-O-alpha-L-rhamnoside in the herb of this plant is attributed to research conducted by Krzeminski and Krzeminska. nih.gov

Botanical Distribution Summary

The table below provides a summary of the botanical information for the plant species in which Isorhamnetin 7-O-alpha-L-rhamnoside has been identified.

| Plant Species | Botanical Family |

| Carduncellus eriocephalus | Asteraceae |

| Nitraria tangutorum Bolor | Nitrariaceae |

| Atriplex centralasiatica | Amaranthaceae |

| Laportea bulbifera Wedd. | Urticaceae |

| V. galamensis ssp. galamensis var. petitiana (A. Rich) M. Gilbert | Asteraceae |

| Raphanus raphanistrum L. | Brassicaceae |

Biosynthesis and Biotransformation Pathways of Isorhamnetin 7 O Alpha L Rhamnoside

Enzymatic Glycosylation and Rhamnosylation Mechanisms

The final step in the biosynthesis of Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside within plants is the attachment of a rhamnose sugar molecule to the isorhamnetin aglycone at the 7-hydroxyl position. This reaction is a specific form of glycosylation known as rhamnosylation.

The process is catalyzed by a class of enzymes called UDP-glycosyltransferases (UGTs), specifically rhamnosyltransferases. nih.govnih.gov These enzymes facilitate the transfer of a rhamnosyl group from an activated sugar donor, Uridine Diphosphate-L-rhamnose (UDP-L-rhamnose), to the flavonoid acceptor molecule (isorhamnetin). nih.govnih.gov The reaction is highly specific, ensuring the correct sugar is attached to the proper position on the flavonoid backbone. While research has detailed the enzymatic synthesis of isorhamnetin-3-O-rhamnoside using rhamnosyltransferase from Arabidopsis thaliana, the general mechanism applies to the rhamnosylation at other positions as well. nih.govmdpi.com This enzymatic approach is noted for its high efficiency and environmental compatibility compared to chemical synthesis methods. nih.gov

| Enzyme/System | Function | Substrates | Product |

| Rhamnosyltransferase (a UGT) | Catalyzes the transfer of a rhamnose moiety to a flavonoid. | Isorhamnetin, UDP-L-rhamnose | Isorhamnetin-rhamnoside |

| UDP-rhamnose synthase | Synthesizes the activated sugar donor required for rhamnosylation. | UDP-glucose | UDP-L-rhamnose |

This interactive table summarizes the key enzymes involved in the rhamnosylation of isorhamnetin.

Precursor Relationships and Flavonoid Biosynthetic Routes

The journey to Isorhamnetin 7-O-alpha-L-rhamnoside begins with the shikimate pathway, which produces the aromatic amino acid phenylalanine. nih.govmdpi.com Phenylalanine enters the general phenylpropanoid pathway, undergoing a series of enzymatic reactions to become p-coumaroyl-CoA. mdpi.com

This molecule is the entry point for flavonoid biosynthesis. mdpi.com Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com This chalcone is then isomerized to naringenin (a flavanone), a central precursor for various flavonoid classes. biotech-asia.org

Further enzymatic modifications, including hydroxylation, lead to the formation of dihydroflavonols like dihydroquercetin. mdpi.com Dihydroquercetin is then oxidized by flavonol synthase (FLS) to produce the flavonol quercetin (B1663063). mdpi.com Isorhamnetin is a direct derivative of quercetin; the enzyme quercetin 3-O-methyltransferase catalyzes the methylation of quercetin at the 3'-hydroxyl group to yield the isorhamnetin aglycone. wikipedia.org This aglycone is the immediate precursor for the final rhamnosylation step. nih.gov

Microbial Metabolism and Gut Microbiota Biotransformation

Upon ingestion, flavonoid glycosides like Isorhamnetin 7-O-alpha-L-rhamnoside are primarily metabolized by the gut microbiota in the colon, as they are often too large and polar to be absorbed in the small intestine. nih.govcu.edu.eg This biotransformation is critical for their absorption and subsequent biological activity. bohrium.com

Bacteroides are prominent members of the gut microbiota known for their extensive capacity to degrade complex carbohydrates and plant-derived compounds. nih.gov Studies have confirmed that Bacteroides uniformis participates in the catabolism of isorhamnetin glycosides. nih.gov This species possesses a wide array of glycoside hydrolase enzymes that enable it to break down various plant-based molecules. nih.gov Research has also identified B. uniformis as a key species in the degradation of other flavonoids, such as the isoflavone (B191592) genistein, highlighting its broad role in polyphenol metabolism. nih.gov

Species from the Lactobacillus genus are also significantly involved in the metabolism of dietary flavonoids. nih.gov Both Lactobacillus plantarum and Lactobacillus rhamnosus have been shown to participate in the degradation of complex phenolics. nih.gov These bacteria produce enzymes, specifically α-L-rhamnosidases, which are capable of hydrolyzing the rhamnose-containing glycosidic bonds in flavonoids. nih.govresearchgate.net The rhamnosidase activity in various Lactobacillus strains allows them to cleave the terminal rhamnose sugar from flavonoid glycosides, which is a crucial initial step in their biotransformation. nih.govresearchgate.net L. plantarum, in particular, demonstrates a robust ability to utilize a wide range of carbohydrates, a trait that supports its role in metabolizing complex dietary compounds. mdpi.comresearchgate.net

The first and most critical step in the gut microbiota's metabolism of Isorhamnetin 7-O-alpha-L-rhamnoside is deconjugation, also known as deglycosylation. nih.govacs.org This process involves the enzymatic cleavage of the O-glycosidic bond, which releases the rhamnose sugar from the flavonoid structure. cu.edu.egresearchgate.net

This hydrolysis is carried out by microbial enzymes, primarily α-L-rhamnosidases, which are produced by bacteria like Lactobacillus and Bacteroides. nih.govnih.gov The result of this reaction is the formation of the isorhamnetin aglycone (the flavonoid without any attached sugars). nih.govacs.org The release of the aglycone is essential, as the smaller, more lipophilic aglycone form is more readily absorbed by the intestinal epithelium than its larger glycoside precursor. cu.edu.eg

Following the formation of the isorhamnetin aglycone, gut microbes can further modify its structure through various reactions. nih.govacs.org Two significant pathways are demethylation and dehydroxylation. nih.govacs.org

Demethylation: This process involves the removal of the methyl group (-CH3) from the 3'-position of the isorhamnetin molecule. The demethylation of isorhamnetin would yield quercetin.

Dehydroxylation: This involves the removal of a hydroxyl group (-OH) from the flavonoid ring structure. For instance, studies on the metabolism of isorhamnetin 3-O-glucoside have shown that the resulting isorhamnetin aglycone can be degraded to kaempferol (B1673270). bohrium.comnih.govacs.org This transformation involves the removal of the hydroxyl group at the 3' position after demethylation. A similar dehydroxylation process has been observed where quercetin is converted to kaempferol in B. uniformis cultures. nih.gov These subsequent metabolic steps create a variety of smaller phenolic compounds that can also be absorbed and exert biological effects.

| Microbial Species | Key Role in Biotransformation | Relevant Enzymes |

| Bacteroides uniformis | Participates in the catabolism of isorhamnetin glycosides. nih.gov | Glycoside hydrolases |

| Lactobacillus plantarum | Involved in the degradation of phenolics; hydrolyzes rhamnose-containing glycosides. nih.govnih.gov | α-L-rhamnosidase |

| Lactobacillus rhamnosus | Involved in the degradation of phenolics; hydrolyzes rhamnose-containing glycosides. nih.govnih.gov | α-L-rhamnosidase |

This interactive table summarizes the roles of specific gut microbes in the biotransformation of Isorhamnetin 7-O-alpha-L-rhamnoside.

Impact of Microbial Metabolites on Bioactivity

The biotransformation of Isorhamnetin 7-O-alpha-L-rhamnoside by the gut microbiota is not merely a degradation process but a critical activation step that modulates the bioactivity of the parent compound. The resulting metabolites, particularly the aglycone isorhamnetin and its subsequent metabolic products, often exhibit enhanced biological activities compared to the original glycoside.

One of the primary consequences of microbial metabolism is the enhanced bioavailability of the flavonoid. The aglycone, isorhamnetin, is more readily absorbed through the intestinal wall than its glycosylated form. This increased absorption is a prerequisite for systemic bioactivity. The microbial metabolites of flavonoids have been shown to possess a range of beneficial properties, including antioxidant, anti-inflammatory, and anti-cancer effects. nih.gov

Research has indicated that the metabolites produced from the microbial fermentation of phenolics can exert higher antioxidant activity than their precursor compounds. cdu.edu.aunih.gov For instance, the metabolic products resulting from the incubation of lychee pulp phenolics with gut bacteria demonstrated increased antioxidant potential. nih.gov This enhancement is attributed to the structural changes, such as the exposure of free hydroxyl groups on the flavonoid backbone after the removal of the sugar moiety, which are crucial for radical scavenging activity.

The specific metabolites generated can vary depending on the composition of an individual's gut microbiota, leading to inter-individual differences in the physiological response to dietary flavonoids. cdu.edu.au For example, the transformation of isorhamnetin to other flavonoids like quercetin or kaempferol can alter the spectrum of biological effects, as each of these compounds has a unique profile of bioactivity. mdpi.comacs.org Kaempferol, for instance, is known for its antioxidant, anti-inflammatory, and anti-cancer properties. mdpi.com

The table below summarizes the key microbial transformations of isorhamnetin glycosides and the potential impact on bioactivity.

| Original Compound | Microbial Action | Key Metabolite(s) | Impact on Bioactivity |

| Isorhamnetin 7-O-alpha-L-rhamnoside | Deglycosylation by α-L-rhamnosidase (e.g., from Bacteroides, Lactobacillus) | Isorhamnetin | Increased bioavailability and potential for systemic effects. |

| Isorhamnetin | Demethylation | Quercetin | Altered bioactivity profile; quercetin is a potent antioxidant. mdpi.com |

| Isorhamnetin | Dehydroxylation | Kaempferol | Altered bioactivity profile; kaempferol has known anti-inflammatory and antioxidant activities. mdpi.comacs.org |

| Isorhamnetin Glycosides | General microbial catabolism | Various phenolic acids | Further degradation products that may also possess bioactivity. |

Isolation and Purification Methodologies for Isorhamnetin 7 O Alpha L Rhamnoside

Advanced Extraction Techniques from Plant Matrices

The initial step in obtaining Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside involves its extraction from various plant sources, such as Carduncellus eriocephalus, Nitraria tangutorum, and Laportea bulbifera Wedd. nih.gov. To enhance efficiency and yield, modern "green" extraction techniques have largely superseded conventional methods. extractionmagazine.commdpi.com These advanced methods offer significant advantages, including reduced solvent and energy consumption, shorter extraction times, and higher selectivity. nih.govnih.gov

Several factors critically influence the extraction efficiency of flavonoids. The choice of solvent is paramount; polar flavonoid glycosides are more soluble in alcohols or alcohol-water mixtures, with 70% methanol (B129727) being a particularly effective solvent for maceration. mdpi.com Other variables such as temperature, pH, particle size of the plant material, and the liquid-to-solid ratio must be carefully optimized for each specific plant matrix to achieve the maximum yield. mdpi.com

Modern extraction technologies frequently employed for flavonoids include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, facilitating the release of target compounds. The process is often carried out in an ultrasonic bath, and conditions like temperature and time are adjusted based on the raw material. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process. mdpi.commdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures. nih.govmdpi.com A study demonstrated that using a methanol-water mixture (75:25, v/v) at 125 °C yielded high efficiency for isoflavone (B191592) extraction. mdpi.com

Supercritical Fluid Extraction (SFE): This technique often uses supercritical carbon dioxide as a solvent, which can be modified with co-solvents to extract more polar compounds like flavonoids. mdpi.commdpi.com

The optimal extraction method is not universal and must be tailored to the specific flavonoid and plant source. extractionmagazine.com

Table 1: Comparison of Advanced Extraction Techniques for Flavonoids

| Technique | Principle | Advantages | Key Parameters |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov | Faster extraction, reduced solvent consumption, suitable for thermolabile compounds. nih.gov | Solvent type, temperature, time, pH, ultrasonic power and frequency. nih.gov |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample internally and rapidly. mdpi.com | High speed, lower solvent usage, improved yield. mdpi.com | Solvent, temperature, time, microwave power. mdpi.com |

| Pressurized Liquid Extraction (PLE) | Uses solvents at temperatures above their boiling points by applying high pressure. mdpi.com | Fast, efficient, requires less solvent than conventional methods. mdpi.com | Solvent, temperature, pressure, number of cycles. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. mdpi.com | Environmentally friendly, high selectivity (tunable by pressure/temperature). nih.gov | Pressure, temperature, co-solvent type and concentration. mdpi.com |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, highly efficient separation and purification steps are necessary to isolate Isorhamnetin 7-O-alpha-L-rhamnoside.

Preparative and Semi-Preparative Chromatography

Preparative and semi-preparative column chromatography are standard techniques for purifying flavonoids from crude extracts. Various stationary phases are employed depending on the properties of the target compound.

Silica (B1680970) Gel Column Chromatography: This is a common initial step. For instance, an active fraction from Prosopis laevigata was processed on a silica gel column using a gradient solvent system of n-hexane, ethyl acetate, and methanol to isolate isorhamnetin. mdpi.com

Polyamide Column Chromatography: Polyamide is particularly effective for separating flavonoids. It can be used to enrich flavonoid glycosides and aglycones before further purification steps. rsc.orggoogle.com

Sephadex LH-20 Column Chromatography: This gel filtration method is widely used for the final purification of flavonoids. It separates compounds based on their molecular size and polarity. Quercitrin (quercetin 3-O-rhamnoside) has been purified using Sephadex LH-20 with a chloroform-methanol eluent. unimi.it

Often, these column chromatography techniques are used in combination to achieve high purity. rsc.org

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. researchgate.net This makes it exceptionally suitable for the preparative separation of natural products like flavonoid glycosides. researchgate.netmdpi.com

The success of HSCCC separation hinges on the selection of an appropriate two-phase solvent system. researchgate.net For the separation of flavonoids, solvent systems composed of n-hexane, ethyl acetate, methanol, and water are commonly used. mdpi.com The sample is dissolved in a mixture of the upper and lower phases of the solvent system for injection. mdpi.com

HSCCC has been successfully applied to isolate various flavonoid glycosides from plant extracts. For example:

Five flavonoid glycosides were purified from Psidium guajava leaves using a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v). mdpi.com

Flavonoid glycosides from Trollius ledebouri were isolated using an ethyl acetate-n-butanol-water (2:1:3, v/v/v) system. nih.gov

In the separation of compounds from Platycladus orientalis, a reverse-inlet elution mode with an ethyl acetate–ethanol (B145695)–acetic acid–water (4:1:0.25:5, v/v) system was used to purify flavonoid glycosides, including quercetin-3-O-α-L-rhamnoside. rsc.org

Table 2: Examples of HSCCC Systems for Flavonoid Glycoside Separation

| Plant Source | Target Compounds | Solvent System (v/v/v/v) | Reference |

|---|---|---|---|

| Psidium guajava | Flavonoid glycosides | n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4) | mdpi.com |

| Trollius ledebouri | Orientin, vitexin, quercetin-3-O-neohesperidoside | ethyl acetate–n-butanol–water (2:1:3, v/v/v) | nih.gov |

| Platycladus orientalis | Myricetrin, quercetin-3-O-α-L-rhamnoside, kaempferol-3-O-α-L-rhamnoside | ethyl acetate–ethanol–acetic acid–water (4:1:0.25:5) | rsc.org |

| Hippophae rhamnoides | Flavonoids including isorhamnetin | chloroform–methanol–water (4:3:2, v/v/v) | nih.gov |

Enzymatic Synthesis Approaches

As an alternative to extraction from natural sources, enzymatic synthesis offers a highly specific and controlled method for producing flavonoid glycosides like Isorhamnetin 7-O-alpha-L-rhamnoside. This approach relies on glycosyltransferases, enzymes that catalyze the attachment of sugar moieties to acceptor molecules. wikipedia.org

Rhamnosyltransferase Applications

Rhamnosyltransferases are enzymes that specifically transfer a rhamnose group from an activated sugar donor, typically UDP-L-rhamnose, to an acceptor molecule, such as a flavonoid. wikipedia.orgoup.com The enzyme AtUGT78D1 from Arabidopsis thaliana, for example, is a rhamnosyltransferase that can be used for the rhamnosylation of flavonoids. acs.orgacs.org

In one application, Escherichia coli was engineered to express AtUGT78D1. When this recombinant E. coli was fed quercetin (B1663063), it successfully produced quercetin 3-O-rhamnoside. acs.org This biotransformation demonstrates the potential of using whole-cell catalysts to synthesize specific flavonoid rhamnosides. acs.org These enzymes exhibit high regioselectivity, meaning they can attach the sugar to a specific hydroxyl group on the flavonoid backbone, which is a significant advantage over chemical synthesis methods. acs.org

UDP-Rhamnose Regeneration Systems

A major challenge in enzymatic synthesis is the high cost and limited availability of the sugar donor, UDP-L-rhamnose. acs.orgdaneshyari.com To overcome this, researchers have developed in situ UDP-rhamnose regeneration systems. These systems use a cascade of enzymes to continuously produce UDP-rhamnose from inexpensive starting materials. acs.orgdaneshyari.com

The biosynthesis of UDP-rhamnose starts from UDP-glucose, which is converted by the enzyme UDP-rhamnose synthase (RHM). acs.orgnsf.gov To further improve efficiency, the entire pathway can be constructed within a microbial host like E. coli. For instance, co-expressing the rhamnose synthase gene (RHM2) along with the rhamnosyltransferase (AtUGT78D1) in E. coli increased the production of quercetin 3-O-rhamnoside by 160%. acs.org

More advanced systems couple multiple enzymes. A novel UDP-rhamnose regeneration system was built using a two-enzyme system, and another study developed a three-enzyme cascade involving rhamnosyltransferase, sucrose (B13894) synthase, and UDP-rhamnose synthase to produce Isorhamnetin-3-O-Rhamnoside. acs.orgdaneshyari.com By enhancing the supply of UDP-rhamnose and improving the availability of cofactors like NADPH, the production of the final rhamnosylated flavonoid can be significantly increased. acs.org

Table 3: Key Enzymes in the Enzymatic Synthesis of Flavonoid Rhamnosides

| Enzyme | Abbreviation | Function | Source Organism Example | Reference |

|---|---|---|---|---|

| Rhamnosyltransferase | AtUGT78D1 | Transfers rhamnose from UDP-rhamnose to a flavonoid acceptor. | Arabidopsis thaliana | acs.orgacs.org |

| UDP-rhamnose Synthase | RHM / AtRHM | Catalyzes the conversion of UDP-glucose to UDP-rhamnose. | Arabidopsis thaliana | acs.orgacs.orgnsf.gov |

| Sucrose Synthase | - | Used in some systems to produce UDP-glucose from sucrose and UDP. | Glycine max | acs.org |

| Cellobiose (B7769950) Phosphorylase | - | Part of a pathway to generate glucose-1-phosphate from cellobiose for UDP-glucose synthesis. | - | acs.org |

Quantitative and Qualitative Analytical Techniques for Isorhamnetin 7 O Alpha L Rhamnoside

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of Isorhamnetin 7-O-alpha-L-rhamnoside. Both ¹H and ¹³C NMR are employed to determine the precise arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key signals in the ¹H NMR spectrum of Isorhamnetin 7-O-alpha-L-rhamnoside help to identify the protons of the flavonoid backbone and the rhamnose sugar moiety.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule. The chemical shifts in the ¹³C NMR spectrum are characteristic of the flavonoid and rhamnose carbons, confirming the glycosylation position. For instance, the presence of a carbonyl carbon signal around δC 178.2 is indicative of the C-4 ketone in the flavonoid C-ring. researchgate.net An upfield signal around δC 59.4 is characteristic of a single methoxyl group. researchgate.net

2D NMR Techniques: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the linkage between the sugar and the aglycone. For example, correlations between the anomeric proton of the rhamnose and a carbon of the isorhamnetin aglycone in the HMBC spectrum definitively establish the site of glycosylation. mdpi.com

Detailed NMR data for Isorhamnetin 7-O-alpha-L-rhamnoside and its aglycone, isorhamnetin, are presented in the tables below.

Table 1: ¹³C NMR Chemical Shift Data (in ppm)

| Carbon | Isorhamnetin | Isorhamnetin 7-O-alpha-L-rhamnoside |

|---|---|---|

| 2 | 147.9 | 147.8 |

| 3 | 137.2 | 137.1 |

| 4 | 178.2 | 178.3 |

| 5 | 162.5 | 162.6 |

| 6 | 99.1 | 99.2 |

| 7 | 165.7 | 165.8 |

| 8 | 94.8 | 94.9 |

| 9 | 158.2 | 158.1 |

| 10 | 104.5 | 104.6 |

| 1' | 122.9 | 122.8 |

| 2' | 112.1 | 112.0 |

| 3' | 148.5 | 148.4 |

| 4' | 150.1 | 150.0 |

| 5' | 116.2 | 116.1 |

| 6' | 123.4 | 123.3 |

| 3'-OCH₃ | 59.4 | 59.5 |

| 1'' | 102.1 | |

| 2'' | 72.3 | |

| 3'' | 72.1 | |

| 4'' | 73.5 | |

| 5'' | 71.9 |

Data compiled from various sources and may show slight variations based on experimental conditions.

UV-visible spectroscopy is a valuable technique for the initial identification of flavonoid glycosides based on their characteristic absorption spectra. Flavonoids typically exhibit two major absorption bands, designated as Band I and Band II. For Isorhamnetin 7-O-alpha-L-rhamnoside, these bands arise from the electronic transitions within the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively.

The UV spectrum of a related compound, isorhamnetin-3-O-β-d-galactoside-(1→4)-α-l-rhamnoside-(1→6)-β-d-galactoside, displayed two absorption maxima at 359 nm for Band I and 258 nm for Band II. nih.gov The presence of a free hydroxyl group at the 4'-position can be confirmed by a significant bathochromic shift (up to 56 nm) in Band I upon the addition of a strong base like sodium methoxide (B1231860) (NaOMe). nih.gov A free 7-OH group can also be detected through specific shifts with diagnostic reagents. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Isorhamnetin 7-O-alpha-L-rhamnoside would be expected to show characteristic absorption bands corresponding to hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, aromatic (C=C) bonds, and ether (C-O) linkages of the glycosidic bond and methoxy (B1213986) group. This technique is often used in conjunction with other methods for a comprehensive structural analysis. nih.gov

Mass Spectrometry (MS) Approaches

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of Isorhamnetin 7-O-alpha-L-rhamnoside, further confirming its identity and structure.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of flavonoid glycosides as it typically produces intact molecular ions or pseudomolecular ions (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). mdpi.com

Tandem mass spectrometry (MS/MS) is used to fragment the selected molecular ion to obtain structural information. A characteristic fragmentation pattern for isorhamnetin glycosides involves the collision-induced dissociation of the pseudomolecular ion, resulting in a prominent fragment ion at m/z 315, which corresponds to the isorhamnetin aglycone. mdpi.com The mass difference between the molecular ion and this fragment ion can be used to identify the attached sugar moiety.

In negative ion ESI-MS/MS, the spectra of isorhamnetin can be distinguished from its isomer rhamnetin. researchgate.net For instance, the product ions at m/z 300 (resulting from the loss of a methyl radical, CH₃•) and m/z 299 (from the loss of methane, CH₄) show different relative intensities for the two isomers. researchgate.net

Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the separation, identification, and quantification of Isorhamnetin 7-O-alpha-L-rhamnoside in complex mixtures like plant extracts. rothamsted.ac.uk UHPLC offers higher resolution and faster analysis times compared to conventional HPLC.

The combination of UHPLC for separation and MS for detection and identification provides a highly sensitive and selective analytical method. researchgate.net This technique allows for the generation of total ion chromatograms and the extraction of specific ion chromatograms to selectively detect the compound of interest. rothamsted.ac.uk Further analysis of the mass spectra and fragmentation patterns obtained from UHPLC-MS/MS experiments confirms the identity of the compound. rothamsted.ac.uk

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS)

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) is a powerful analytical tool for the comprehensive profiling of phytochemicals, including Isorhamnetin 7-O-alpha-L-rhamnoside. This technique combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of QTOF-MS, providing detailed structural information.

In a study analyzing the methanolic extract of Convolvulus arvensis, LC-ESI-MS was utilized to identify twenty-six phenolic compounds. Among these, various flavonoid derivatives were characterized based on their mass spectral data. researchgate.net The ESI source ionizes the eluted compounds from the LC column, and the QTOF analyzer provides accurate mass measurements of both the parent ion and its fragments, facilitating the tentative identification of compounds by comparing their fragmentation patterns with known literature and databases. For instance, the analysis of Ventilago denticulata extracts by UHPLC-ESI-QTOF-MS/MS allowed for the dereplication and guided isolation of several antimicrobial flavonoid glycosides. The mass fragmentation of rhamnose-containing compounds characteristically yields an oxonium ion at m/z 129, which helps to confirm the presence of a rhamnose moiety in the structure of Isorhamnetin 7-O-alpha-L-rhamnoside. nih.gov

Similarly, the phytochemical analysis of unripe mangoes, grapes, and black lemons using LC-ESI-QTOF-MS/MS enabled the identification of a wide array of phenolic compounds. whiterose.ac.uk This technique is instrumental in distinguishing between different glycosidic forms of flavonoids, such as Isorhamnetin and its various glycosides, by analyzing the specific mass losses corresponding to sugar units. For example, the fragmentation of Isorhamnetin-3-O-rutinoside (narcissin) shows a characteristic loss of the rutinose moiety. researchgate.net

Table 1: LC-ESI-QTOF-MS/MS Data for the Identification of Rhamnose-Containing Flavonoids

| Feature | Observation | Reference |

| Technique | UHPLC-ESI-QTOF-MS/MS | nih.gov |

| Application | Dereplication of antimicrobial compounds | nih.gov |

| Key Fragment Ion | m/z 129 (C₆H₉O₃⁺) | nih.gov |

| Significance | Confirms the presence of a rhamnose moiety | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique for the analysis of flavonoid glycosides like Isorhamnetin 7-O-alpha-L-rhamnoside. This method is particularly useful for the rapid and sensitive identification of these compounds in complex mixtures.

A study on the identification and quantification of flavonol glycosides in almond seedcoats successfully employed MALDI-TOF MS. nih.gov This technique involves co-crystallizing the analyte with a matrix material that absorbs laser energy. The laser irradiation desorbs and ionizes the analyte molecules, which are then accelerated in a time-of-flight mass analyzer. The mass-to-charge ratio is determined by the time it takes for the ions to reach the detector. MALDI-TOF MS has been recognized as a routine and innovative assay method for the characterization of isorhamnetin glycosides. nih.gov

Chromatographic Quantification Methods

Chromatographic techniques are fundamental for the quantitative analysis of Isorhamnetin 7-O-alpha-L-rhamnoside, providing the necessary separation and detection capabilities for accurate measurement in various samples.

High-Performance Liquid Chromatography (HPLC) and UHPLC

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the quantification of Isorhamnetin 7-O-alpha-L-rhamnoside. nih.govalrasheedcol.edu.iq These methods offer excellent resolution, sensitivity, and reproducibility.

In a typical HPLC analysis, a C18 column is used for the separation of flavonoids. alrasheedcol.edu.iqnih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with acetic acid) and an organic solvent (such as methanol (B129727) or acetonitrile). alrasheedcol.edu.iq Detection is commonly performed using a UV-Vis detector, where flavonoids exhibit characteristic absorption maxima. For instance, the UV spectrum of an isorhamnetin derivative might show maximum absorption peaks around 254 nm and 373 nm. mdpi.com

HPLC methods have been developed and validated for the determination of various flavonoids, including isorhamnetin glycosides, in plant extracts. researchgate.net For example, an HPLC method was used to analyze the ethanol (B145695) extract of Elaeagnus angustifolia, successfully identifying the presence of isorhamnetin. alrasheedcol.edu.iq Similarly, UHPLC, with its smaller particle size columns, allows for faster analysis times and improved resolution, making it a powerful tool for the quantitative analysis of isorhamnetin glycosides in complex samples. nih.gov

Table 2: HPLC Parameters for Flavonoid Analysis

| Parameter | Details | Reference |

| Column | C18-ODS, 2µm particle size (25x 4.6mm x5 μm) | alrasheedcol.edu.iq |

| Mobile Phase | Gradient of Solvent A (20% methanol, 2% acetic acid in deionized water) and Solvent B (70% methanol, 2% acetic acid in deionized water) | alrasheedcol.edu.iq |

| Detection | UV-Vis Detector | alrasheedcol.edu.iq |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the initial screening and qualitative analysis of Isorhamnetin 7-O-alpha-L-rhamnoside in plant extracts. nih.govalrasheedcol.edu.iq

In TLC, a stationary phase, such as silica (B1680970) gel GF254, is coated on a plate (e.g., aluminum). alrasheedcol.edu.iqnih.gov The sample extract is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. For flavonoids, a common mobile phase system is a mixture of ethyl acetate, acetic acid, formic acid, and water. nih.gov

After development, the separated compounds are visualized under UV light (at 254 nm and 366 nm) or by spraying with a specific reagent. alrasheedcol.edu.iqmdpi.com The retention factor (Rf) value of a compound is a characteristic parameter under specific chromatographic conditions and can be used for identification by comparing it with a standard. TLC is also used as a preparative technique to isolate and purify flavonoids for further structural elucidation. alrasheedcol.edu.iq

Table 3: TLC Systems for Flavonoid Separation

| Stationary Phase | Mobile Phase System | Visualization | Reference |

| Silica gel GF254 | Toluene: Chloroform: Acetone (40:25:35) | UV light (254nm, 366nm) | alrasheedcol.edu.iq |

| Silica gel GF254 | Chloroform: Methanol (90:10) | UV light (254nm, 366nm) | alrasheedcol.edu.iq |

| Silica gel 60 F254 | Ethyl acetate: Acetic acid: Formic acid: Water (100:11:11:27 v/v) | UV light | nih.gov |

Biological Activities and Mechanistic Studies of Isorhamnetin 7 O Alpha L Rhamnoside in Preclinical Models

Antioxidant Activities and Mechanisms

The antioxidant potential of Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside has been evaluated through its ability to directly scavenge free radicals, inhibit lipid peroxidation, and modulate the body's own antioxidant defense systems.

Direct Radical Scavenging Capacity (DPPH, ABTS, FRAP assays)

Isorhamnetin 7-O-alpha-L-rhamnoside has demonstrated notable direct radical scavenging activity in various in vitro assays. These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) tests, are standard methods for evaluating the antioxidant capacity of compounds. nih.govresearchgate.nete3s-conferences.org

Studies have shown a direct relationship between the structure of flavonoids and their antioxidant activity, with the presence of phenolic hydroxyl groups enhancing their ability to donate hydrogen or electrons to free radicals. nih.gov While specific IC50 values for Isorhamnetin 7-O-alpha-L-rhamnoside are not consistently reported across all studies, related isorhamnetin glycosides have shown significant antioxidant effects. mdpi.comencyclopedia.pub For instance, other isorhamnetin compounds have been shown to possess antioxidant capabilities in DPPH and ABTS assays. mdpi.com The antioxidant activity of flavonoids is often compared to standards like Trolox or BHT. nih.gov

Table 1: Summary of Direct Radical Scavenging Assays

| Assay | Principle | General Findings for Flavonoids |

|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change. e3s-conferences.org | Flavonoids, including isorhamnetin glycosides, exhibit dose-dependent scavenging activity. nih.gov |

| ABTS | Involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance. nih.gov | Isorhamnetin glycosides have demonstrated the ability to scavenge ABTS radicals effectively. mdpi.com |

| FRAP | Assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), resulting in a colored complex. cdu.edu.au | Flavonoids show reducing power in the FRAP assay, indicating their electron-donating capacity. e3s-conferences.org |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Preclinical studies suggest that isorhamnetin and its glycosides can inhibit this process. While direct studies on Isorhamnetin 7-O-alpha-L-rhamnoside are limited, the broader class of isorhamnetin compounds has shown protective effects against lipid peroxidation. For example, isorhamnetin has been found to reduce malondialdehyde (MDA) levels, a common marker of lipid peroxidation, in animal models of disease. nih.gov

Modulation of Endogenous Antioxidant Defense Systems (e.g., SOD, CAT, GSH)

Beyond direct radical scavenging, Isorhamnetin 7-O-alpha-L-rhamnoside and related compounds can bolster the body's internal antioxidant defenses. This involves enhancing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and increasing the levels of non-enzymatic antioxidants like glutathione (B108866) (GSH). researchgate.net For instance, isorhamnetin has been shown to alleviate oxidative stress by stimulating the expression of SOD2. nih.gov In preclinical models, treatment with isorhamnetin has been associated with increased hepatic GSH content and CAT activities. nih.gov This modulation helps to neutralize a wider range of reactive oxygen species and protect cells from oxidative damage.

Anti-inflammatory Activities and Mechanisms

Isorhamnetin 7-O-alpha-L-rhamnoside has demonstrated significant anti-inflammatory effects in preclinical models, primarily by regulating the production of inflammatory mediators and modulating key signaling pathways involved in the inflammatory response. encyclopedia.pubnih.gov

Regulation of Pro-inflammatory Mediators (Nitric Oxide, Cyclooxygenase-2, Tumor Necrosis Factor-α, Interleukin-1β, Interleukin-6)

A key aspect of the anti-inflammatory activity of Isorhamnetin 7-O-alpha-L-rhamnoside and its related compounds is the inhibition of pro-inflammatory mediators. Studies have shown that isorhamnetin glycosides can suppress the production of nitric oxide (NO), a signaling molecule that can contribute to inflammation at high levels. nih.gov Furthermore, isorhamnetin has been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.com

The compound also effectively reduces the levels of several key pro-inflammatory cytokines. nih.gov Research has demonstrated that isorhamnetin can significantly decrease the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. nih.govnih.gov This broad-spectrum inhibition of pro-inflammatory molecules underscores its potential as an anti-inflammatory agent.

Table 2: Regulation of Pro-inflammatory Mediators by Isorhamnetin and its Glycosides

| Mediator | Function in Inflammation | Effect of Isorhamnetin/Glycosides |

|---|---|---|

| Nitric Oxide (NO) | Signaling molecule; high levels are pro-inflammatory. | Inhibition of production. nih.gov |

| Cyclooxygenase-2 (COX-2) | Enzyme that produces pro-inflammatory prostaglandins. | Inhibition of expression. mdpi.com |

| Tumor Necrosis Factor-α (TNF-α) | Key pro-inflammatory cytokine. | Reduction in levels. nih.govnih.gov |

| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine involved in acute and chronic inflammation. | Reduction in levels. nih.govnih.gov |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine with a wide range of biological effects. | Reduction in levels. nih.govnih.gov |

Modulation of Key Signaling Pathways (NF-κB, PI3K/AKT/PKB, MAPK)

The anti-inflammatory effects of Isorhamnetin 7-O-alpha-L-rhamnoside are mediated through its influence on critical intracellular signaling pathways. researchgate.net One of the most important is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. nih.gov Isorhamnetin has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. nih.govrsc.org

The phosphatidylinositol 3-kinase (PI3K)/Akt (also known as protein kinase B or PKB) signaling pathway is another target. Isorhamnetin has been observed to activate this pathway, which can have downstream anti-inflammatory and cell-protective effects. nih.govresearchgate.net

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, which play crucial roles in inflammatory responses, are also modulated by isorhamnetin and its glycosides. mdpi.comrsc.org Studies have shown that isorhamnetin can inhibit the phosphorylation of these MAPKs, thereby suppressing the inflammatory cascade. nih.gov

Disruption of Inhibitor κB-α (IκB-α) Degradation and Phosphorylation

The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation is controlled by the inhibitor κB-α (IκB-α), which sequesters NF-κB in the cytoplasm. Upon inflammatory stimuli, IκB-α is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Preclinical research on isorhamnetin, the aglycone of Isorhamnetin 7-O-alpha-L-rhamnoside, has demonstrated its ability to interfere with this process. In studies using lipopolysaccharide (LPS)-stimulated BV2 microglia, isorhamnetin was shown to inhibit the inflammatory pathway by disrupting the degradation and phosphorylation of IκB-α in the cytoplasm. biocrick.com This action effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of downstream inflammatory mediators. biocrick.com While these findings highlight a key anti-inflammatory mechanism for isorhamnetin, direct evidence specifically for Isorhamnetin 7-O-alpha-L-rhamnoside's effect on IκB-α is not yet extensively documented.

Inhibition of High-Mobility Group Box 1 (HMGB1) Release

High-Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine. chemfaces.com It is a key mediator in the pathogenesis of various inflammatory conditions, including sepsis. chemfaces.com

Studies have shown that certain herbal components can effectively inhibit the release and pro-inflammatory actions of HMGB1. chemfaces.com For instance, a related compound, isorhamnetin-3-O-galactoside, has been investigated for its anti-inflammatory effects against HMGB1-induced responses in Human Umbilical Vein Endothelial Cells (HUVECs) and in models of sepsis. chemfaces.com This suggests that isorhamnetin-based flavonoids may have a therapeutic role in mitigating HMGB1-mediated inflammation. However, specific studies detailing the inhibitory effect of Isorhamnetin 7-O-alpha-L-rhamnoside on HMGB1 release are limited.

In Vitro Cellular Models

The anti-inflammatory potential of isorhamnetin and its derivatives has been explored in several established in vitro cellular models of inflammation.

LPS-stimulated RAW 264.7 Macrophages: These cells are a standard model for studying inflammation. Research on a related diglycoside, isorhamnetin-glucosyl-rhamnoside, demonstrated a significant suppression of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells. biocrick.com The aglycone, isorhamnetin, has also been shown to reduce inflammatory responses in this cell line. researchgate.net

BV2 Cells: BV2 microglial cells are used to model neuroinflammation. Studies revealed that isorhamnetin significantly suppressed the LPS-induced secretion of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2. biocrick.combiocrick.com This was achieved without significant cytotoxicity and was linked to the downregulation of enzymes such as inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). biocrick.com The mechanism was tied to the inactivation of the NF-κB signaling pathway and a reduction in reactive oxygen species (ROS) generation. biocrick.combiocrick.com

HUVECs (Human Umbilical Vein Endothelial Cells): Endothelial cells are critical in the inflammatory process. In models using tumor necrosis factor-α (TNF-α) to induce injury in HUVECs, pretreatment with isorhamnetin significantly reduced apoptosis and attenuated the upregulation of adhesion molecules like ICAM-1 and VCAM-1. The protective mechanism involved the suppression of the NF-κB and AP-1 signaling pathways.

Table 1: Effects of Isorhamnetin and its Glycosides in In Vitro Cellular Models

| Cell Line | Stimulant | Compound Studied | Observed Effects |

|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Isorhamnetin-glucosyl-rhamnoside | Suppressed nitric oxide (NO) production. biocrick.com |

| BV2 Microglia | LPS | Isorhamnetin | Suppressed NO and PGE2 production; Downregulated iNOS and COX-2; Inhibited NF-κB pathway. biocrick.combiocrick.com |

| HUVECs | TNF-α | Isorhamnetin | Reduced apoptosis; Attenuated ICAM-1 and VCAM-1 expression; Blocked NF-κB and AP-1 signaling. |

In Vivo Inflammation Models

The anti-inflammatory activities observed in cell cultures have been further investigated in animal models of inflammation.

Croton Oil-Induced Ear Edema: This is a standard model for acute topical inflammation. The application of croton oil induces swelling, vasodilation, and neutrophil infiltration. biocrick.com In a study evaluating various isorhamnetin glycosides, a diglycoside (isorhamnetin-glucosyl-rhamnoside) showed a potent ability to inhibit ear edema, with its effect being comparable to the reference drug indomethacin. biocrick.com A triglycoside form of isorhamnetin also showed an inhibitory effect, though it was less pronounced than the diglycoside. biocrick.com

Acute Lung Injury (ALI): In mouse models where ALI was induced by lipopolysaccharide (LPS), pretreatment with isorhamnetin demonstrated significant protective effects. Isorhamnetin attenuated pathological changes in the lung, reduced edema, and decreased the levels of inflammatory cytokines in the bronchoalveolar lavage fluid. The underlying mechanisms were found to involve the inhibition of cyclooxygenase-2 (COX-2) expression and the suppression of the mTOR signaling pathway, which in turn reduced epithelial cell apoptosis and promoted protective autophagy.

Table 2: Effects of Isorhamnetin and its Glycosides in In Vivo Inflammation Models

| Model | Compound Studied | Key Findings |

|---|---|---|

| Croton oil-induced ear edema (mice) | Isorhamnetin glycosides | Isorhamnetin-glucosyl-rhamnoside significantly inhibited edema, comparable to indomethacin. biocrick.com |

| LPS-induced acute lung injury (mice) | Isorhamnetin | Improved survival rates, attenuated lung edema and pathological changes, and decreased inflammatory cytokines. Inhibited COX-2 expression and mTOR signaling. |

Anticancer/Antiproliferative Activities and Mechanisms

Beyond anti-inflammatory effects, the anticancer potential of isorhamnetin has been a subject of significant research, focusing on its ability to induce programmed cell death and halt the cell division cycle in cancer cells.

Induction of Apoptosis (e.g., Bcl-2, Bax, Caspase-3 expression)

Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer. A key mechanism for inducing apoptosis is through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

Studies on isorhamnetin have shown its capability to trigger apoptosis in various cancer cell lines. A common finding is the modulation of the Bcl-2 family proteins, specifically a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases. In particular, the activation of caspase-3, an executioner caspase, is a hallmark of isorhamnetin-induced apoptosis. These effects have been observed in human bladder cancer cells, hepatocarcinoma cells, and melanoma cells. While Isorhamnetin 7-O-alpha-L-rhamnoside has been isolated from plants studied for cytotoxic activities, direct experimental data linking it to the modulation of Bcl-2, Bax, and Caspase-3 is still developing.

Cell Cycle Arrest (e.g., G2/M phase)

The cell cycle is a tightly regulated process that ensures the proper division of cells. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Targeting these checkpoints is a viable strategy for cancer therapy.

Research has demonstrated that isorhamnetin can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. This arrest prevents the cells from entering mitosis and dividing. Flow cytometry analysis in human bladder cancer and hepatocarcinoma cell lines confirmed that treatment with isorhamnetin leads to a significant accumulation of cells in the G2/M phase. This effect was associated with altered expression of key cell cycle regulatory proteins, such as a decrease in cyclin B1 and an increase in the cyclin-dependent kinase inhibitor p21.

Regulation of Tumor Suppressor Genes and Oncogenic Signaling

Research into the specific effects of Isorhamnetin 7-O-alpha-L-rhamnoside on tumor suppressor genes and oncogenic signaling is still emerging. However, studies on closely related isorhamnetin glycosides provide valuable insights into its potential mechanisms. One study on isorhamnetin-3-O-β-d-glucopyranoside-7-O-α-l-rhamnoside demonstrated a significant impact on the DNA damage signaling pathway in hepatic stellate cells. encyclopedia.pub When these cells were treated with this compound at a concentration of 40 μM, it led to the over-regulation of key proteins involved in DNA damage response and tumor suppression. encyclopedia.pub This included the upregulation of Ataxia Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), Checkpoint Kinase 1 (Chk1), Checkpoint Kinase 2 (Chk2), and the pivotal tumor suppressor, p53. encyclopedia.pub The upregulation of these proteins suggests a mechanism by which this isorhamnetin glycoside may contribute to genomic stability and inhibit the progression of cellular damage that can lead to cancer.

The following table summarizes the observed effects of a closely related isorhamnetin glycoside on proteins of the DNA damage signaling pathway.

| Compound | Concentration | Cell Line | Affected Proteins | Observed Effect |

| Isorhamnetin-3-O-β-d-glucopyranoside-7-O-α-l-rhamnoside | 40 μM | Hepatic Stellate Cells (HSCs) | ATM, ATR, Chk1, Chk2, p53, α-SMA | Over-regulation |

Inhibition of Proliferation in various Cancer Cell Lines (e.g., cervical, lung, breast, liver cancer cells, HepG2, MCF-7, A549)

The antiproliferative potential of isorhamnetin glycosides has been investigated across a range of cancer cell lines. A study evaluating the cytotoxicity of isorhamnetin-3-O-rhamnoside demonstrated its inhibitory effects on human liver cancer (HepG2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells. researchgate.net The compound was shown to reduce the viability of these cancer cells in a concentration-dependent manner. researchgate.net This suggests that isorhamnetin glycosides hold promise as potential anticancer agents by directly targeting the proliferative capacity of tumor cells.

The table below outlines the cytotoxic effects of Isorhamnetin-3-O-rhamnoside on various cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | Observed Effect |

| Isorhamnetin-3-O-rhamnoside | HepG2 | Human Liver Cancer | Cytotoxicity |

| Isorhamnetin-3-O-rhamnoside | MCF-7 | Human Breast Cancer | Cytotoxicity |

| Isorhamnetin-3-O-rhamnoside | A549 | Human Lung Cancer | Cytotoxicity |

Attenuation of Chemotherapy-Induced Toxicity (e.g., cisplatin (B142131) nephrotoxicity)

While direct studies on Isorhamnetin 7-O-alpha-L-rhamnoside in attenuating chemotherapy-induced toxicity are limited, research on its aglycone, isorhamnetin, provides a strong indication of its potential in this area. Studies have shown that isorhamnetin can effectively mitigate the toxic side effects of the common chemotherapeutic agent, cisplatin. Specifically, isorhamnetin has been found to protect against cisplatin-induced kidney damage (nephrotoxicity) and heart damage (cardiotoxicity). nih.govnih.gov This protective effect is attributed to its ability to enhance fatty acid oxidation and modulate pathways involved in oxidative stress and inflammation. nih.govnih.gov Although this research focuses on the aglycone, it lays the groundwork for future investigations into whether Isorhamnetin 7-O-alpha-L-rhamnoside possesses similar protective capabilities against chemotherapy-induced toxicities.

Antidiabetic Activities and Mechanisms

Inhibition of Carbohydrate Hydrolyzing Enzymes (α-amylase, α-glucosidase)

A key strategy in the management of diabetes is the control of post-meal blood glucose levels. This can be achieved by inhibiting enzymes responsible for the breakdown of complex carbohydrates into simple, absorbable sugars. Research has shown that isorhamnetin glycosides can act as inhibitors of these enzymes. Specifically, Isorhamnetin 7-O-α-l-rhamnopyranoside has been identified as an inhibitor of α-glucosidase. researchgate.net Furthermore, another related compound, isorhamnetin glucosyl-rhamnosyl-pentoside , has been reported to exhibit antihyperglycemic activity through the inhibition of α-amylase. encyclopedia.pub By slowing down the digestion of carbohydrates, these compounds can help to reduce the rapid spike in blood glucose that often occurs after eating.

The table below summarizes the inhibitory activity of isorhamnetin glycosides on carbohydrate hydrolyzing enzymes.

| Compound | Enzyme | Activity |

| Isorhamnetin 7-O-α-l-rhamnopyranoside | α-glucosidase | Inhibitory activity |

| Isorhamnetin glucosyl-rhamnosyl-pentoside | α-amylase | Inhibitory activity |

Modulation of Glucose Transporters

The uptake of glucose from the bloodstream into cells is a critical process for maintaining glucose homeostasis and is facilitated by a family of proteins known as glucose transporters (GLUTs). While specific studies on Isorhamnetin 7-O-alpha-L-rhamnoside are not yet available, research on its aglycone, isorhamnetin, has demonstrated its ability to modulate the function of these transporters. Isorhamnetin has been shown to upregulate the protein content of GLUT4 in skeletal muscle. mdpi.com GLUT4 is a key insulin-regulated glucose transporter, and its increased presence can enhance the uptake of glucose into muscle cells, thereby helping to lower blood glucose levels. This suggests that isorhamnetin and potentially its glycosides could play a role in improving glucose utilization in peripheral tissues.

Regulation of Insulin (B600854) Signaling Pathways

Insulin is a primary hormone that regulates blood sugar levels. Its signaling pathway is complex and involves a cascade of protein activations. Dysregulation of this pathway is a hallmark of type 2 diabetes. While direct evidence for Isorhamnetin 7-O-alpha-L-rhamnoside is still needed, studies on the aglycone, isorhamnetin, have revealed its ability to modulate key components of the insulin signaling pathway. Isorhamnetin has been shown to possess antidiabetic action by regulating the insulin pathway. nih.gov It has been observed to influence the expression of AKT2 mRNA and decrease the expression of mTOR and IGF1-R in skeletal muscle and adipose tissue. researchgate.net Furthermore, isorhamnetin can promote glucose-stimulated insulin secretion in pancreatic β-cells, an effect that is mediated through the phosphorylation of proteins such as ERK, IRS-2, PI3K, and Akt. nih.gov These findings highlight the potential of isorhamnetin and its derivatives to positively impact insulin sensitivity and secretion.

Effects on Pancreatic β-Cell Function

Currently, there is a lack of specific scientific studies investigating the direct effects of Isorhamnetin 7-O-alpha-L-rhamnoside on pancreatic β-cell function. Research has predominantly focused on its aglycone, isorhamnetin, which has been reported to offer protective effects to pancreatic β-cells and modulate insulin secretion. nih.gov However, without direct experimental evidence on Isorhamnetin 7-O-alpha-L-rhamnoside, its specific role in this context remains to be elucidated.

In Vivo Diabetic Animal Models (e.g., streptozotocin-induced models)

There is a notable absence of published research on the effects of Isorhamnetin 7-O-alpha-L-rhamnoside in in vivo diabetic animal models, such as those induced by streptozotocin (B1681764) (STZ). While studies on isorhamnetin have demonstrated anti-diabetic properties in such models, mdpi.comnih.govresearchgate.net these findings cannot be directly extrapolated to its rhamnoside derivative. Further investigation is required to determine the specific in vivo anti-diabetic efficacy of Isorhamnetin 7-O-alpha-L-rhamnoside.

Cardiovascular and Cerebrovascular Protective Activities

Endothelial Cell Protection

Specific research on the direct protective effects of Isorhamnetin 7-O-alpha-L-rhamnoside on endothelial cells is not currently available in the scientific literature. Studies have highlighted the potential of the aglycone, isorhamnetin, to protect endothelial cells from injury induced by factors like oxidized low-density lipoprotein (ox-LDL). nih.govscilit.com These protective mechanisms of isorhamnetin involve the modulation of intracellular signaling pathways and antioxidant activities. However, dedicated studies are needed to ascertain if Isorhamnetin 7-O-alpha-L-rhamnoside exhibits similar endothelial protective properties.

Anti-atherosclerosis Effects

There is a current gap in the scientific literature regarding the specific anti-atherosclerotic effects of Isorhamnetin 7-O-alpha-L-rhamnoside. Research has focused on its aglycone, isorhamnetin, which has been shown to possess anti-atherosclerotic properties in preclinical models. researchgate.netjournaljpri.comsemanticscholar.org The mechanisms for isorhamnetin's effects include reducing lipid levels and modulating inflammatory processes. researchgate.netjournaljpri.com Future studies are warranted to explore whether Isorhamnetin 7-O-alpha-L-rhamnoside has a direct role in the prevention or treatment of atherosclerosis.

Antiplatelet and Anticoagulant Activity (e.g., inhibition of platelet aggregation, fibrinogen binding, hemostasis modulation)

Research has shed light on the antiplatelet and anticoagulant potential of isorhamnetin derivatives. A study investigating the biological activity of compounds isolated from sea buckthorn fruit examined the effects of Isorhamnetin 3-O-beta-glucoside-7-O-alpha-rhamnoside, a closely related derivative, on human blood platelets and whole blood in vitro. researchgate.netbohrium.comnih.govnih.gov

The findings from a thrombus-formation analysis system (T-TAS) indicated that this isorhamnetin derivative markedly reduced the AUC10 (Area Under the Curve), suggesting significant antiplatelet and anticoagulant potential. researchgate.netbohrium.com Furthermore, the study revealed that this flavonol derivative demonstrated anti-adhesive activity. researchgate.netbohrium.com The antiplatelet effects of these compounds are thought to be linked to their ability to bind to various receptors on blood platelets. researchgate.netbohrium.com However, the precise mechanisms underlying their antiplatelet activity require further investigation through additional in vitro and in vivo experiments. researchgate.netbohrium.comnih.gov

| Compound | Assay | Key Findings | Reference |

|---|---|---|---|

| Isorhamnetin 3-O-beta-glucoside-7-O-alpha-rhamnoside | Thrombus-Formation Analysis System (T-TAS) | Markedly reduced AUC10, indicating antiplatelet and anticoagulant potential. | researchgate.netbohrium.com |

| Isorhamnetin 3-O-beta-glucoside-7-O-alpha-rhamnoside | Colorimetry | Demonstrated anti-adhesive activity against thrombin-stimulated platelets. | researchgate.netbohrium.com |

Inhibition of Cardiac Hypertrophy and Fibrosis (e.g., PI3K-AKT pathway)

Currently, there are no specific studies on the effects of Isorhamnetin 7-O-alpha-L-rhamnoside on cardiac hypertrophy and fibrosis. Research into the cardioprotective effects in this area has been centered on the aglycone, isorhamnetin. Studies have shown that isorhamnetin can inhibit cardiac hypertrophy and fibrosis by blocking the activation of the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway. nih.govnih.gov In vitro studies in neonatal rat cardiomyocytes have further confirmed that isorhamnetin can attenuate cardiomyocyte hypertrophy induced by angiotensin II, with this effect being associated with the PI3K-AKT pathway. nih.gov The potential for Isorhamnetin 7-O-alpha-L-rhamnoside to exert similar effects remains an area for future scientific inquiry.

Neuroprotective Activities

The neuroprotective potential of isorhamnetin and its glycosides has been investigated in several preclinical studies, suggesting a range of beneficial effects on the nervous system.

Improvement of Nerve Function and Memory

Research on isorhamnetin, the aglycone (non-sugar part) of Isorhamnetin 7-O-alpha-L-rhamnoside, has demonstrated significant neuroprotective effects in mouse models. Studies have shown that isorhamnetin can restore nerve function, evidenced by the normalization of paw withdrawal thresholds in response to stimuli. Furthermore, its impact on memory has been highlighted in behavioral tests like the Morris water maze, where isorhamnetin treatment significantly shortened the time taken for mice to find a hidden platform, indicating an improvement in spatial memory. These effects are believed to be mediated through a combination of antioxidant, anti-inflammatory, and monoaminergic modulatory actions. The neuroprotective activity of glycosides, including rhamnosides, has also been observed in studies of other compounds, where they have been shown to reduce neuroinflammatory markers. nih.gov

Amelioration of Cognitive Impairment in Preclinical Models

In preclinical models designed to mimic cognitive impairment, isorhamnetin has shown promise in improving cognitive function. For instance, in a mouse model of pain and depression, which often involves cognitive deficits, treatment with isorhamnetin led to notable cognitive improvements. This was linked to its ability to reduce oxidative stress, suppress the activity of monoamine oxidase-A (an enzyme that breaks down neurotransmitters), and decrease levels of pro-inflammatory cytokines such as TNF-α and IL-1β. By modulating these pathways, isorhamnetin helps to create a more favorable environment for neuronal function, thereby ameliorating cognitive impairment.

Table 1: Neuroprotective Effects of Isorhamnetin in Preclinical Models

Activity Model Key Findings Potential Mechanism Improvement of Nerve Function Mouse Model (Reserpine-induced) Restored paw withdrawal thresholds to near-control levels. Antioxidant, anti-inflammatory, and monoaminergic modulation. Memory Improvement Mouse Model (Morris Water Maze) Significantly shortened latency to find the platform, implying improved spatial memory. Modulation of neurotransmitter levels (decreased glutamate, increased serotonin (B10506) and norepinephrine). Amelioration of Cognitive Impairment Mouse Model of Pain-Depression Dyad Demonstrated significant cognitive-improving activities. Reduction of oxidative stress, suppression of MAO-A activity, and decreased pro-inflammatory cytokines (TNF-α, IL-1β).

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine; inhibiting this enzyme can enhance cholinergic signaling and is a key strategy in managing cognitive decline. mdpi.comWhile direct studies on Isorhamnetin 7-O-alpha-L-rhamnoside's effect on AChE are limited, the broader class of flavonoids has been extensively studied for this property. mdpi.comFlavonoids like kaempferol (B1673270) and apigenin (B1666066) have been shown to inhibit AChE by interacting with the enzyme's active and peripheral sites. nih.govMolecular docking and in vitro studies on flavanone (B1672756) glycosides suggest that the flavonoid part of the molecule tends to insert into the active site of the enzyme, while the sugar moieties occupy the peripheral anionic site, potentially blocking both substrate binding and amyloid-beta peptide aggregation. medchemexpress.comThis dual action offers a multifaceted approach to neuroprotection, suggesting a plausible, though not yet directly confirmed, mechanism for Isorhamnetin 7-O-alpha-L-rhamnoside. nih.govmedchemexpress.com

Antimicrobial and Antiviral Activities

The potential of Isorhamnetin 7-O-alpha-L-rhamnoside to combat pathogens is an emerging area of research, with studies pointing towards both bacteriostatic and antiviral interactions.

Bacteriostatic Effects and Potential as Antibacterial Agents

Extracts from plants containing Isorhamnetin 7-O-alpha-L-rhamnoside have demonstrated antibacterial properties. For example, extracts from the flowers and leaves of Tamarix gallica were found to have a bacteriostatic effect, meaning they inhibit the growth and reproduction of bacteria. While these extracts contain a mixture of flavonoids, this finding points to the potential antibacterial contribution of its components. Furthermore, the aglycone, isorhamnetin, has shown significant effects against infections like those induced by E. coli in mouse models, reinforcing the antibacterial potential of this flavonoid family.

Mechanisms of Bacterial Cell Membrane Interaction

The proposed mechanism for the antibacterial action of flavonoids often involves interaction with the bacterial cell membrane. Studies on the related flavonoid quercetin (B1663063) have shown that its bacteriostatic effect stems from its ability to damage the bacterial cell membrane. This damage leads to the efflux, or leaking out, of essential intracellular components, which ultimately inhibits bacterial growth. This mechanism of disrupting cell membrane integrity is considered a likely mode of action for other flavonoids, including Isorhamnetin 7-O-alpha-L-rhamnoside.

In the context of antiviral activity, molecular docking studies have predicted that Isorhamnetin 7-O-alpha-L-rhamnoside has a binding affinity for the main protease of the COVID-19 virus, an enzyme crucial for viral replication. However, experimental studies on influenza viruses have shown that the specific structure of the glycoside is critical. In one study, an isorhamnetin glycoside with a 7-O-rhamnose moiety (along with other substitutions) resulted in an almost complete loss of antiviral activity, whereas other isorhamnetin glycosides showed potent inhibition. This highlights that while the isorhamnetin backbone is important, the nature and position of the sugar attachments are key determinants of its antiviral efficacy.

Table 2: Antimicrobial and Antiviral Activities of Isorhamnetin and Related Compounds

Activity Compound/Extract Model/Target Key Findings Bacteriostatic Effect Extracts of Tamarix gallica Various bacteria Flower and leaf extracts showed bacteriostatic effects. Cell Membrane Interaction Quercetin (related flavonoid) Bacteria Damages bacterial cell membrane, causing efflux of intracellular components. Antiviral Potential Isorhamnetin 7-O-alpha-L-rhamnoside COVID-19 Virus Main Protease Molecular docking studies show binding affinity. Antiviral Activity Isorhamnetin glycoside with 7-O-rhamnose Influenza A Viruses Almost complete loss in antiviral activity observed.

Antiviral Activity

Recent research has highlighted the potential of Isorhamnetin 7-O-alpha-L-rhamnoside as an antiviral agent, particularly in the context of the COVID-19 pandemic. In silico studies have demonstrated that this compound exhibits a binding affinity for the main protease (Mpro) of the SARS-CoV-2 virus. medchemexpress.com The main protease is a crucial enzyme for viral replication, making it a key target for antiviral therapies. The interaction between Isorhamnetin 7-O-alpha-L-rhamnoside and Mpro suggests a potential mechanism for inhibiting viral activity. medchemexpress.com

Further investigations into the broader isorhamnetin family of compounds have shown promising antiviral effects. For instance, isorhamnetin has been found to bind to the angiotensin-converting enzyme 2 (ACE2), the receptor used by the SARS-CoV-2 virus to enter human cells. nih.govresearchgate.net This interaction could potentially block or reduce viral entry, thereby inhibiting infection. nih.gov Studies using a SARS-CoV-2 spike pseudotyped virus have indicated that isorhamnetin can indeed inhibit viral entry into cells expressing the ACE2 receptor. nih.govresearchgate.net

| Compound | Target | Observed Effect |

| Isorhamnetin 7-O-alpha-L-rhamnoside | COVID-19 Virus Main Protease (Mpro) | Binding affinity medchemexpress.com |

| Isorhamnetin | Angiotensin-Converting Enzyme 2 (ACE2) | Binding affinity (KD value: 2.51 ± 0.68 μM) nih.govresearchgate.net |

| Isorhamnetin | SARS-CoV-2 Spike Pseudotyped Virus | Inhibition of viral entry into ACE2-expressing cells nih.govresearchgate.net |

Hepatoprotective Activities and Mechanisms